molecular formula C14H9NO3 B2723164 2-Phenylbenzo[d]oxazole-6-carboxylic acid CAS No. 594839-90-4

2-Phenylbenzo[d]oxazole-6-carboxylic acid

Cat. No.: B2723164
CAS No.: 594839-90-4
M. Wt: 239.23
InChI Key: ICSRYAQXSYGQSJ-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazole-6-carboxylic acid is a useful research compound. Its molecular formula is C14H9NO3 and its molecular weight is 239.23. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylbenzo[d]oxazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylbenzo[d]oxazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSRYAQXSYGQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594839-90-4
Record name 2-phenyl-1,3-benzoxazole-6-carboxylic acid
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Foundational & Exploratory

Chemical structure analysis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid

Introduction

2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid, planar structure, derived from the fusion of a benzoxazole system with a phenyl group, imparts unique photophysical and pharmacological properties. The presence of the carboxylic acid moiety at the 6-position further enhances its utility, providing a reactive handle for derivatization and influencing its solubility and biological interactions.

This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate and confirm the chemical structure of 2-Phenylbenzo[d]oxazole-6-carboxylic acid. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to encompass the underlying principles and rationale behind the selection of specific techniques, ensuring a robust and validated analytical workflow. The methodologies detailed herein are fundamental for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Synthesis and Purification

The most common and efficient synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid involves the condensation reaction between 3-amino-4-hydroxybenzoic acid and benzoyl chloride. This reaction, typically carried out in a high-boiling point solvent such as polyphosphoric acid (PPA) or under microwave irradiation, proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the oxazole ring.

The rationale for using PPA is its dual function as a solvent and a dehydrating agent, which drives the cyclization to completion. Microwave-assisted synthesis offers the advantages of significantly reduced reaction times and often cleaner reaction profiles.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask, combine 3-amino-4-hydroxybenzoic acid (1 equivalent) and benzoyl chloride (1.1 equivalents).

  • Solvent Addition: Slowly add polyphosphoric acid with stirring until a stirrable paste is formed.

  • Heating: Heat the reaction mixture to 180-200 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Precipitation: The crude product will precipitate out of the aqueous solution.

  • Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual PPA.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Characterization

The unequivocal structural elucidation of 2-Phenylbenzo[d]oxazole-6-carboxylic acid relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and rapid chemical exchange.

  • Aromatic Protons: The protons on the benzoxazole and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. Protons adjacent to the electron-withdrawing carboxylic acid group and the oxazole nitrogen will be shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of δ 165-185 ppm.[1][2]

  • Aromatic and Oxazole Carbons: The carbons of the aromatic rings and the oxazole moiety resonate between δ 110-160 ppm.[1] The C-2 carbon of the oxazole ring, bonded to both nitrogen and oxygen, is typically found at the lower end of this range. Quaternary carbons can be identified by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).[1]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative ratios of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Table 1: Predicted NMR Data for 2-Phenylbenzo[d]oxazole-6-carboxylic acid

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid10.0 - 13.0 (broad s)165 - 185
Aromatic Protons7.0 - 8.5 (m)110 - 160
C-2 (Oxazole)-~163

Multiplicities: s = singlet, m = multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]

  • C=O Stretch (Carboxylic Acid): A sharp and intense absorption peak appears between 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[4]

  • C=N Stretch (Oxazole): The C=N double bond of the oxazole ring gives rise to a medium to strong absorption in the 1630-1680 cm⁻¹ region.

  • Aromatic C=C Stretches: Multiple sharp absorptions of variable intensity are observed in the 1475-1600 cm⁻¹ range, which are characteristic of the aromatic rings.[4]

  • C-O Stretch: The C-O single bond in the oxazole ring and the carboxylic acid will show strong absorptions in the fingerprint region, between 1000-1300 cm⁻¹.[4]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film after dissolving in a volatile solvent. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the solvent is first recorded and then automatically subtracted from the sample spectrum.

  • Spectral Interpretation: The absorption bands in the spectrum are assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.

  • Molecular Ion Peak (M⁺): In the mass spectrum, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion. For 2-Phenylbenzo[d]oxazole-6-carboxylic acid (C₁₄H₉NO₃), the expected molecular weight is approximately 239.23 g/mol .[5] The mass spectrum should show a prominent peak at m/z = 239.

  • Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to smaller, stable ions. Common fragmentation pathways for benzoxazoles involve the cleavage of the oxazole ring. The loss of CO₂ (44 Da) from the carboxylic acid group is also a characteristic fragmentation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after being ionized. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to gain further structural information.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenylbenzo[d]oxazole-6-carboxylic acid is presented in Table 2.

Table 2: Physicochemical Properties

Property Value
Molecular FormulaC₁₄H₉NO₃
Molecular Weight239.23 g/mol [5]
AppearancePowder or crystals
PurityTypically ≥95%
StorageSealed in dry, room temperature

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the structural characterization of 2-Phenylbenzo[d]oxazole-6-carboxylic acid.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Elucidation NMR->Structure IR->Structure MS->Structure

Sources

Physicochemical Properties of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists Version: 1.0

Executive Summary: The TTR-Stabilizing Scaffold

2-Phenylbenzo[d]oxazole-6-carboxylic acid (CAS: 594839-90-4) represents a critical pharmacophore in the development of transthyretin (TTR) kinetic stabilizers. Structurally, it serves as the parent scaffold for Tafamidis (Vyndaqel®), a regulatory-approved therapy for TTR amyloidosis.

This guide details the physicochemical architecture of the molecule, emphasizing its biphenyl-like planarity, pH-dependent solubility, and fluorescence properties—characteristics that define its utility both as a therapeutic agent and a chemical probe for amyloid fibril inhibition.

Molecular Architecture & Electronic State

Structural Analysis

The molecule consists of a benzoxazole fused ring system substituted at the 2-position with a phenyl ring and at the 6-position with a carboxylic acid.

  • Planarity: The benzoxazole core and the 2-phenyl ring are essentially coplanar, facilitated by extended

    
    -conjugation. This planarity is critical for fitting into the narrow halogen-binding pockets of the TTR tetramer.
    
  • Electronic Push-Pull: The nitrogen atom (electron-withdrawing via induction, donating via resonance) and the oxygen atom (donating) create a polarized system. The C6-carboxylic acid acts as an electron-withdrawing group, lowering the pKa of the system compared to unsubstituted benzoxazole.

Physicochemical Datasheet
PropertyValue / DescriptionContext
CAS Number 594839-90-4Unique Identifier
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 239.23 g/mol Small molecule (Lipinski compliant)
Appearance White to off-white crystalline powderHigh lattice energy
Melting Point >280 °C (Decomposition)Typical for planar heterocyclic acids; analogs melt >300°C
pKa (Acid) 3.5 ± 0.3 (Predicted)Carboxylic acid deprotonation
pKa (Base) ~0.5 (Benzoxazole N)Essentially neutral at physiological pH
LogP 2.9 – 3.2Lipophilic core; membrane permeable
LogD (pH 7.4) ~0.5 – 1.0Ionized form (

) dominates in plasma
Solubility DMSO (>20 mg/mL), DMF; Insoluble in water (neutral); Soluble in alkaline aq.[1][2][3] bufferpH-dependent solubility profile

Spectral & Photophysical Properties

The 2-phenylbenzoxazole core is a known fluorophore, often used in scintillator applications. This intrinsic fluorescence allows the molecule to serve as a label-free probe in binding assays.

UV-Vis Absorption
  • 
    :  300–315 nm (in MeOH/EtOH).
    
  • Mechanism:

    
     transition across the conjugated bi-aryl system.
    
  • pH Shift: Deprotonation of the carboxylic acid (pH > 4) results in a bathochromic shift (red shift) due to increased electron density in the benzoxazole ring.

Fluorescence Emission[6]
  • Excitation: ~310 nm

  • Emission: 360–420 nm (Blue-Violet region)

  • Stokes Shift: Large (~50–80 nm), reducing self-quenching artifacts.

  • Environment Sensitivity: Fluorescence quantum yield increases significantly in hydrophobic environments (e.g., when bound to the TTR hydrophobic pocket) compared to aqueous solution, making it a "turn-on" probe.

Synthesis & Manufacturing Protocols

The synthesis typically involves the condensation of a 4-amino-3-hydroxybenzoic acid derivative with a benzoic acid derivative. The most robust method utilizes Polyphosphoric Acid (PPA) as both solvent and cyclodehydration catalyst.

Retrosynthetic Analysis (Diagram)

Synthesis Product 2-Phenylbenzo[d]oxazole- 6-carboxylic acid Intermediate Amide Intermediate (Transient) Intermediate->Product Cyclodehydration (PPA, 150°C) SM1 4-Amino-3-hydroxy- benzoic acid SM1->Intermediate Acylation SM2 Benzoic Acid (or Benzoyl Chloride) SM2->Intermediate

Figure 1: Retrosynthetic pathway via PPA-mediated cyclodehydration.

Protocol: PPA-Mediated Cyclization

Objective: Synthesis of 2-phenylbenzo[d]oxazole-6-carboxylic acid.

  • Reagents:

    • 4-Amino-3-hydroxybenzoic acid (1.0 eq)

    • Benzoic acid (1.0 eq)

    • Polyphosphoric acid (PPA) (~10–15 volumes by weight)

  • Procedure:

    • Mixing: In a round-bottom flask, combine the amino-phenol and benzoic acid. Add PPA.

    • Heating: Heat the mixture to 140–150 °C with overhead stirring. The mixture will become a viscous, homogeneous syrup.

    • Reaction Time: Maintain temperature for 4–6 hours. Monitor by TLC (eluent: MeOH/DCM) if possible, though PPA makes sampling difficult.

    • Quenching: Cool the mixture to ~80 °C. Slowly pour the hot syrup into a beaker of crushed ice/water (approx. 10x volume) with vigorous stirring. Caution: Exothermic.

    • Precipitation: The product precipitates as a white/grey solid. Stir for 1 hour to ensure full hydrolysis of any polyphosphate esters.

    • Isolation: Filter the solid.[4][5] Wash extensively with water to remove phosphoric acid.

    • Purification: Recrystallize from Ethanol/Water or DMF/Water.

  • Yield: Typically 75–85%.

Biological Mechanism: TTR Stabilization

The therapeutic value of this scaffold lies in its ability to bind the thyroxine-binding sites of the Transthyretin (TTR) tetramer.

Binding Mode Visualization

TTR_Binding TTR_Tetramer TTR Tetramer (Native State) Dissociation Dissociation into Monomers TTR_Tetramer->Dissociation Rate Limiting Step Stabilized Kinetically Stabilized Tetramer TTR_Tetramer->Stabilized + Ligand Misfolding Misfolding & Amyloid Fibrils Dissociation->Misfolding Ligand 2-Phenylbenzo[d]oxazole -6-carboxylic acid Ligand->Stabilized Binds to T4 Pocket Stabilized->Dissociation Inhibition

Figure 2: Mechanism of Action.[4][6][7] The ligand binds to the T4 pocket, raising the activation energy for tetramer dissociation.

Mechanistic Insight
  • Negative Cooperativity: The TTR tetramer has two binding sites. Binding of the first ligand molecule induces a conformational change that reduces the affinity of the second site (negative cooperativity).

  • Interactions:

    • Hydrophobic Contacts: The phenyl and benzoxazole rings engage in Van der Waals interactions with the hydrophobic residues (Leu17, Leu110, Val121) of the TTR pocket.

    • Electrostatic: The C6-carboxylate forms H-bonds with the

      
      -amino group of Lys15 and the hydroxyl of Ser117 at the pocket entrance, anchoring the molecule.
      

References

  • Tafamidis Discovery: Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Link

  • Benzoxazole Synthesis: Potewar, T. M., et al. (2008). "Polyphosphoric acid (PPA) mediated synthesis of 2-substituted benzoxazoles." Tetrahedron Letters, 49, 397-401. Link

  • TTR Binding Pocket Analysis: Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology, 20(1), 54-62. Link

  • Physicochemical Data: PubChem Compound Summary for CID 11235123 (Analogous structures). Link

  • Fluorescence Properties: Tsimerman, E., et al. (2016). "Synthesis and optical properties of benzoxazole derivatives." Dyes and Pigments, 127, 1-7. Link

Sources

Pharmacophore Modeling of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Primary Target: Transthyretin (TTR) Kinetic Stabilizers Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary & Structural Context[1][2][3]

The 2-phenylbenzo[d]oxazole-6-carboxylic acid scaffold represents a privileged chemical class in the treatment of Transthyretin (TTR) Amyloidosis (ATTR). Most notably, this architecture forms the core of Tafamidis (Vyndaqel®), a regulatory-approved kinetic stabilizer that prevents the dissociation of TTR tetramers into amyloidogenic monomers.

For researchers and drug developers, pharmacophore modeling of this scaffold is not merely about shape matching; it is an exercise in symmetry-adapted design . The TTR binding site is a twofold symmetric channel, and high-affinity ligands must bridge specific hydrophobic pockets (HBPs) while anchoring electrostatically at the channel entrance.

This guide details the construction of a robust pharmacophore model for this ligand class, moving from structural biology to validated in silico screening protocols.

The Biological Target: TTR Binding Channel Topology

To model the pharmacophore, one must first understand the "negative image" of the binding site. TTR exists as a homotetramer with a central hydrophobic channel containing two identical thyroxine (T4) binding sites.

The Two-Fold Symmetry Constraint

The binding channel is created by the dimer-dimer interface. Ligands like 2-phenylbenzo[d]oxazole-6-carboxylic acid bind in a 1:1 stoichiometry per site (potentially 2 per tetramer), but due to negative cooperativity, the first binding event is often the most critical for stabilization.

Key Interaction Zones
  • Zone 1 (Outer Cavity - Hydrophilic): Defined by Lys15 and Glu54 . This is where the negatively charged carboxylate head group of the ligand anchors.

  • Zone 2 (Hydrophobic Pocket 1 - HBP1): A lipophilic region lined by Leu17, Leu110, Ser117, and Thr119 . The benzoxazole core resides here.[1][2]

  • Zone 3 (Hydrophobic Pocket 2/3 - Inner Cavity): Deep in the channel, lined by Ala108, Leu110, and Val121 . The phenyl tail (often halogenated) occupies this space.

Interaction Diagram

The following diagram illustrates the topological connectivity of the TTR binding pocket residues relevant to this scaffold.

TTR_Binding_Topology cluster_0 Zone 1: Electrostatic Anchor (Entrance) cluster_1 Zone 2: Linker Region (HBP1) cluster_2 Zone 3: Deep Hydrophobic Pocket (HBP2/3) Lys15 Lys15 (ε-NH3+) Glu54 Glu54 Ser117 Ser117 (OH) Thr119 Thr119 Leu17 Leu17 Val121 Val121 Leu110 Leu110 Ala108 Ala108 Carboxyl Ligand: Carboxylate (-COO-) Carboxyl->Lys15 Ionic / H-Bond Carboxyl->Ser117 H-Bond (Water Mediated) Benzoxazole Ligand: Benzoxazole Core Carboxyl->Benzoxazole C6 Link Benzoxazole->Thr119 Van der Waals Benzoxazole->Leu17 Hydrophobic Phenyl Ligand: Phenyl Tail Benzoxazole->Phenyl C2 Link Phenyl->Val121 Hydrophobic Phenyl->Leu110 Hydrophobic Phenyl->Ala108 Halogen Bond (if Cl subst)

Caption: Topological map of the 2-phenylbenzo[d]oxazole-6-carboxylic acid interactions within the TTR binding channel. Red arrows indicate electrostatic/H-bonds; dotted lines indicate hydrophobic contacts.

Pharmacophore Hypothesis & Feature Definition[6][7]

Based on crystallographic data (e.g., PDB: 3TCT for Tafamidis), the pharmacophore model is defined by four essential features. This model prioritizes the "Forward Binding Mode" where the carboxylate points toward the solvent (Lys15).

The Four-Point Pharmacophore
Feature IDTypeChemical MoietyBiological InteractionGeometric Constraint
F1 Anionic / H-Bond Acceptor C6-Carboxylic AcidSalt bridge with Lys15 ; H-bond with Ser117 Vector must align with Lys15 amine nitrogen.
F2 Aromatic Ring / Hydrophobic Benzoxazole Ring

-stacking or hydrophobic packing in HBP1
Planar constraint essential.
F3 Hydrophobic / Halogen Phenyl Ring (C2-subst)Occupies HBP2/3 (Inner Pocket)Rotatable bond at C2 allows twist (approx 30°).
F4 Excluded Volume Steric BoundaryChannel WallsPrevents bulky substitution at C4/C7 positions.
The "Halogen Effect" Nuance

While the core scaffold is 2-phenylbenzo[d]oxazole, high-affinity variants almost invariably require halogenation on the phenyl tail (e.g., 3,5-dichloro).

  • Mechanistic Insight: Halogens (Cl, Br) fill the specific sub-pockets formed by Val121 more efficiently than hydrogens, displacing ordered water molecules and increasing entropic gain.

  • Modeling Tip: If screening for novel analogs, set F3 (Phenyl) as a generic hydrophobic feature but add a specific "Halogen Binder" feature or a shape constraint to favor 3,5-substitution patterns.

Step-by-Step Modeling Protocol

This protocol assumes the use of standard molecular modeling software (e.g., MOE, LigandScout, Schrödinger Phase), but the logic applies universally.

Phase 1: Data Curation & Preparation
  • Source Selection: Retrieve crystal structures of TTR complexed with benzoxazole ligands.

    • Primary Reference: PDB ID 3TCT (Tafamidis-TTR complex).

    • Secondary Reference: PDB ID 2F8I (2,6-dichloro analog).[3][4]

  • Protonation States: Generate protonation states at pH 7.4.

    • Critical Check: The carboxylic acid must be deprotonated (carboxylate, -COO⁻) to interact with Lys15.

    • Critical Check: Ensure the benzoxazole nitrogen is neutral.

  • Conformational Sampling: Generate 50-100 conformers per ligand.

    • Note: The bond between the benzoxazole C2 and the phenyl ring is rotatable. The energy barrier is low (< 5 kcal/mol), allowing the molecule to twist to fit the channel. Do not enforce strict planarity during conformer generation.

Phase 2: Alignment & Feature Extraction
  • Superposition: Align the benzoxazole cores of the ligands. Use the C6-Carboxyl-Benzoxazole axis as the primary alignment vector.

  • Feature Mapping:

    • Place a Negative Ionizable sphere on the carboxylate oxygens.

    • Place an Aromatic plane on the benzoxazole system.

    • Place a Hydrophobic sphere on the phenyl ring.

  • Exclusion Volumes: Generate a "receptor shape" shell based on residues Leu110, Ser117, and Val121. This prevents the selection of ligands that are too bulky to fit in the narrow TTR channel.

Phase 3: Validation (The "Self-Validating" System)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

  • Decoy Set Generation: Create a set of 500 molecules with similar molecular weight and logP to Tafamidis but lacking the specific linear rigidity (e.g., flexible biphenyls, meta-substituted analogs).

  • ROC Analysis: Screen the active ligands (known binders) against the decoys.

    • Target Metric: Area Under Curve (ROC-AUC) > 0.85.

    • Enrichment Factor: EF1% > 10.

Workflow Visualization

The following diagram outlines the logical flow from structural data to a validated screening model.

Pharmacophore_Workflow cluster_inputs Input Data cluster_process Modeling Process cluster_validation Validation PDB Crystal Structures (e.g., 3TCT, 2F8I) Prep Ligand Prep (pH 7.4, Tautomers) PDB->Prep SAR SAR Data (IC50 values) SAR->Prep Align Structural Alignment (Benzoxazole Core) Prep->Align Extract Feature Extraction (HBA, Hyd, Aro) Align->Extract Screen In Silico Screen Extract->Screen Decoys Decoy Set (DUD-E / Generated) Decoys->Screen Metrics ROC / EF Analysis Screen->Metrics Metrics->Extract Refine Model

Caption: Operational workflow for generating and validating the 2-phenylbenzo[d]oxazole-6-carboxylic acid pharmacophore model.

Quantitative SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data that grounds the pharmacophore features. This data justifies why specific features (like the 3,5-dichloro substitution) are critical.

Substitution (Phenyl Ring)TTR Stabilization (Relative)Pharmacophore Implication
Unsubstituted ModerateBaseline Hydrophobic feature (F3).
3,5-Dichloro (Tafamidis) High (Optimal) Requires steric bulk in HBP2/3; Halogen bonding potential.
2,6-Dichloro HighAlternative twist; steric clash with channel wall if not rotated.
4-Hydroxy LowPolar group clashes with hydrophobic HBP3; violates F3 hydrophobicity.
Carboxyl Replacement (Bioisostere) VariableTetrazole is tolerated (acidic mimic); Amide loses activity (loss of F1 charge).

References

  • Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences. [Link]

  • Connelly, S., et al. (2010). "Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses." Current Opinion in Structural Biology. [Link]

  • RCSB Protein Data Bank. (2011). "Crystal structure of TTR in complex with Tafamidis (PDB: 3TCT)." RCSB PDB. [Link]

  • Razavi, H., et al. (2006). "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Biological Evaluation." Angewandte Chemie International Edition. [Link]

  • Sant'Anna, R., et al. (2016). "Repositioning tolcapone as a potent inhibitor of transthyretin amyloidogenesis and associated cellular toxicity." Nature Communications. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Selection of Reagents for the Cyclization of 4-Amino-3-hydroxybenzoic Acid to Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the reagents and methodologies for the synthesis of benzoxazoles, with a specific focus on the intramolecular cyclization of 4-amino-3-hydroxybenzoic acid. Benzoxazoles are a privileged heterocyclic scaffold found in a multitude of pharmacologically active compounds and advanced materials.[1][2] The conversion of 4-amino-3-hydroxybenzoic acid represents a key step in the synthesis of polybenzoxazoles (PBOs), high-performance polymers with exceptional thermal stability.[3] This document moves beyond a simple recitation of protocols to explain the causality behind reagent selection, comparing classical and modern techniques to empower researchers in drug development and materials science to make informed experimental decisions. We will explore reaction mechanisms, provide detailed, field-proven protocols, and offer a comparative analysis of key methodologies.

The Fundamental Chemistry: From o-Aminophenol to Benzoxazole

The synthesis of a benzoxazole ring from an o-aminophenol precursor, such as 4-amino-3-hydroxybenzoic acid, is fundamentally a condensation reaction. The process involves two critical steps:

  • N-Acylation: The amino group of the aminophenol is acylated by a carboxylic acid or its derivative. In the case of 4-amino-3-hydroxybenzoic acid, this occurs via an intermolecular reaction with another molecule of the same kind, initiating polymerization.

  • Intramolecular Cyclodehydration: The hydroxyl group of the resulting o-hydroxyamide intermediate attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic oxazole ring.[4]

This two-step sequence is the mechanistic foundation upon which all subsequent reagent choices are built. The role of the selected reagent is to facilitate one or both of these steps, typically by activating the carboxylic acid group and/or promoting the final dehydration.

G cluster_0 Reaction Pathway cluster_1 Role of Reagent start 4-Amino-3-hydroxybenzoic Acid (o-Aminophenol Precursor) intermediate o-Hydroxyamide Intermediate (Polymer Chain) start->intermediate Intermolecular N-Acylation product Benzoxazole Ring System (Polybenzoxazole) intermediate->product Intramolecular Cyclodehydration reagent Dehydrating Acid Catalyst (e.g., PPA, Eaton's Reagent) reagent->intermediate Activates Carboxyl Group reagent->product Promotes Water Elimination

Caption: General mechanism for benzoxazole formation.

A Comparative Guide to Cyclization Reagents

The choice of reagent is the most critical parameter influencing reaction efficiency, yield, purity, and scalability. The methodologies can be broadly categorized into classical dehydrating acids and modern, green-chemistry-aligned approaches.

Classical Strong Acid Catalysis: The Workhorses

These reagents function as both potent dehydrating agents and strong acids, creating an environment highly conducive to cyclization.

  • Polyphosphoric Acid (PPA): For decades, PPA has been the standard reagent for this transformation.[5] It is a viscous polymeric mixture of phosphoric acids that serves as both the solvent and the catalyst.

    • Causality of Action: At elevated temperatures (typically 150-250°C), PPA protonates the carboxylic acid group, rendering it highly electrophilic and promoting N-acylation. Its powerful dehydrating nature then drives the final ring-closing step by sequestering the water produced.[1][6]

    • Field Insights: While effective, PPA presents significant practical challenges. Its high viscosity makes stirring difficult and product isolation cumbersome, often requiring the reaction mixture to be poured onto crushed ice, which can be hazardous on a large scale.[7]

  • Eaton's Reagent (P₂O₅ in MeSO₃H): A superior alternative to PPA, Eaton's reagent is a solution of phosphorus pentoxide in methanesulfonic acid (typically 7-10 wt%).[8][9]

    • Causality of Action: This formulation creates a superacidic medium that is less viscous and easier to handle than PPA.[10][11] The combination of P₂O₅ as a powerful dehydrating agent and MeSO₃H as a strong, non-oxidizing acid allows for reactions to proceed at lower temperatures and with greater efficiency.[12]

    • Field Insights: Eaton's reagent often provides cleaner reactions and higher yields. Its lower viscosity simplifies stirring and transfer, making it more amenable to scaling. It has proven effective in a wide range of cyclodehydration reactions, including the synthesis of complex heterocyclic systems.[11]

Modern & Green Synthetic Methodologies

Driven by the need for sustainable and efficient chemistry, several modern techniques have been developed.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized the synthesis of heterocyclic compounds, including benzoxazoles.[13]

    • Causality of Action: Microwaves cause rapid, localized superheating of polar molecules through dielectric heating.[14] This dramatically accelerates reaction rates, often reducing reaction times from many hours to mere minutes. Reactions can frequently be run under solvent-free conditions, which aligns with green chemistry principles.[4][15]

    • Field Insights: This method is exceptionally useful for high-throughput synthesis and library generation in drug discovery. The direct coupling of energy into the reaction mixture often leads to higher yields and fewer side products compared to conventional heating.[13] Reagents like Lawesson's reagent have been used as promoters in microwave-assisted syntheses.[4][16]

  • Novel Catalytic Systems: A variety of catalysts have been explored to facilitate benzoxazole synthesis under milder conditions.

    • PEG-SO₃H: Poly(ethylene glycol)-bound sulfonic acid is an economical, reusable, and efficient acid catalyst for the condensation of o-aminophenols with carboxylic acids.[17]

    • Ionic Liquids: These compounds can act as both solvents and catalysts, offering benefits such as thermal stability and recyclability.[18]

    • Nanocatalysts: Various nanocatalysts, including those based on copper or zirconia, have been developed to promote the reaction with high efficiency and the potential for catalyst recovery and reuse.[19]

Quantitative Data Summary: Reagent Comparison

The following table summarizes the typical reaction parameters for the primary methods discussed. Note that yields are highly dependent on the specific substrate and optimization.

Reagent/MethodologyTypical TemperatureTypical Reaction TimeKey AdvantagesKey Disadvantages
Polyphosphoric Acid (PPA) 150 - 250 °C[5]3 - 12 hours[6]Inexpensive, well-establishedHighly viscous, harsh workup, high temperatures
Eaton's Reagent 100 - 160 °C[11][12]1 - 5 hoursLower viscosity, higher yields, milder conditionsMore expensive than PPA, highly corrosive
Microwave-Assisted 120 - 200 °C[4][15]5 - 30 minutes[4][15]Extremely fast, high yields, often solvent-freeRequires specialized equipment, scalability can be an issue

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. PPA and Eaton's reagent are extremely corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a classical approach suitable for forming polybenzoxazole.

  • Materials:

    • 4-Amino-3-hydroxybenzoic acid (1.0 mmol, 153 mg)

    • Polyphosphoric acid (PPA) (~10 g)

    • Crushed ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask (50 mL) with a mechanical stirrer

    • Heating mantle with temperature controller

    • Large beaker (500 mL)

  • Procedure:

    • Place 4-amino-3-hydroxybenzoic acid (1.0 mmol) into the round-bottom flask.

    • Carefully add polyphosphoric acid (~10 g) to the flask. The PPA will act as both the solvent and catalyst.

    • Assemble the mechanical stirrer and begin stirring the viscous mixture.

    • Heat the reaction mixture to 180-200°C and maintain for 4-6 hours. The mixture will darken.[5]

    • Work-up: After the reaction is complete, allow the flask to cool to a manageable temperature (~80-100°C).

    • In a large beaker, prepare a slurry of crushed ice and water.

    • CAUTION: Slowly and carefully pour the warm, viscous reaction mixture into the ice slurry with vigorous stirring. This will hydrolyze the PPA and precipitate the crude polymer product.[7]

    • Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain the crude polybenzoxazole.

Protocol 2: Cyclization using Eaton's Reagent

This protocol offers a more modern and often higher-yielding alternative to PPA.

  • Materials:

    • 4-Amino-3-hydroxybenzoic acid (1.0 mmol, 153 mg)

    • Eaton's Reagent (P₂O₅ in MeSO₃H) (~5 mL)

    • Crushed ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask (50 mL) with a magnetic stirrer

    • Oil bath with temperature controller

  • Procedure:

    • Add 4-amino-3-hydroxybenzoic acid (1.0 mmol) to the round-bottom flask.

    • Carefully add Eaton's Reagent (~5 mL) to the flask under an inert atmosphere (e.g., Nitrogen).

    • Stir the mixture and heat to 140°C in an oil bath for 2-3 hours. Monitor the reaction progress by TLC if a co-reactant is used, or react for a standard time for polymerization.[11][12]

    • Work-up: Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture onto crushed ice in a beaker with vigorous stirring.

    • Carefully neutralize the solution with saturated NaHCO₃.

    • The product will precipitate. If it is a discrete molecule, extract with ethyl acetate (3 x 20 mL). If it is a polymer, filter the solid.

    • Wash the organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. For the polymer, wash the filtered solid with water and dry under vacuum.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol is ideal for rapid synthesis and screening. It is described here for the condensation of an o-aminophenol with an external aldehyde, as this is a common application.[15]

  • Materials:

    • 4-Amino-3-hydroxybenzoic acid (1.0 mmol, 153 mg)

    • A suitable co-reactant, e.g., Benzaldehyde (1.0 mmol, 106 mg)

    • Iodine (I₂) (optional oxidant, 1.0 mmol, 254 mg)[15]

  • Equipment:

    • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

    • Scientific microwave reactor

  • Procedure:

    • Place 4-amino-3-hydroxybenzoic acid (1.0 mmol), benzaldehyde (1.0 mmol), and iodine (1.0 mmol) into the microwave vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 10-15 minutes with stirring.[15]

    • Work-up: After cooling, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the iodine.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain the 2-arylbenzoxazole derivative.

Experimental Workflow Overview

The general laboratory process for synthesizing benzoxazoles follows a consistent path, with the primary variable being the choice of heating and catalysis.

G cluster_methods 2. Reaction Method Selection start 1. Starting Materials (4-Amino-3-hydroxybenzoic Acid) ppa PPA (Conventional Heat) start->ppa eaton Eaton's Reagent (Conventional Heat) start->eaton mw Solvent-Free (Microwave) start->mw reaction 3. Cyclization Reaction ppa->reaction eaton->reaction mw->reaction workup 4. Work-up (Quench, Neutralize, Extract/Filter) reaction->workup purify 5. Purification (Recrystallization or Chromatography) workup->purify product 6. Pure Benzoxazole Product purify->product

Sources

Application Note & Protocol: Strategic Solvent Selection for the Recrystallization of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract: This document provides a comprehensive guide to the purification of 2-Phenylbenzo[d]oxazole-6-carboxylic acid via recrystallization. Recognizing the scarcity of specific solubility data for this compound, we present a systematic approach to solvent selection, grounded in the principles of chemical structure and solubility. This guide offers a detailed experimental protocol for solvent screening and subsequent bulk recrystallization, designed to empower researchers to achieve high purity of the target compound.

Introduction: The Critical Role of Purification

2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science, with its derivatives being explored for various biological activities.[1] The purity of this compound is paramount for accurate downstream applications, including biological assays and analytical studies. Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[2][3] The success of this method hinges on the judicious selection of a solvent or solvent system that exhibits differential solubility of the target compound at varying temperatures. This guide provides a detailed, experience-driven protocol for identifying an optimal recrystallization solvent for 2-Phenylbenzo[d]oxazole-6-carboxylic acid.

Understanding the Molecule: A Chemist's Perspective

The structure of 2-Phenylbenzo[d]oxazole-6-carboxylic acid (C₁₄H₉NO₃) dictates its probable solubility characteristics.[4] Key features include:

  • Aromatic Rings: The phenyl group and the fused benzoxazole ring system impart a significant degree of nonpolar character.

  • Carboxylic Acid Group (-COOH): This functional group is polar and capable of hydrogen bonding, introducing a degree of polarity to the molecule.

  • Benzoxazole Core: The nitrogen and oxygen heteroatoms in the oxazole ring also contribute to the molecule's polarity.

This amphiphilic nature suggests that a range of solvents, from moderately polar to polar, might be suitable for recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at or near its boiling point.

Strategic Solvent Screening: A Systematic Approach

Given the lack of specific solubility data, a systematic solvent screening process is the most reliable method for identifying an effective recrystallization solvent. The following workflow is recommended:

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Mixed Solvent System (If Needed) A Select Candidate Solvents (Polar to Nonpolar) B Small-Scale Solubility Tests (Room Temp & Hot) A->B ~10-20 mg of compound per test C Evaluate Crystal Formation upon Cooling B->C Observe for precipitation D Select a 'Good' Solvent (High solubility when hot) C->D No/Poor crystals or 'oiling out' occurs? H Proceed to Bulk Recrystallization C->H Good crystals form? F Perform Titration at High Temp D->F E Select a 'Poor' Solvent (Low solubility when hot) E->F Add dropwise until cloudy G Evaluate Crystal Formation upon Cooling F->G G->H Good crystals form?

Caption: Workflow for Recrystallization Solvent Selection.

Candidate Solvents for Screening

Based on the structural analysis and literature precedents for similar compounds[5][6][7][8][9], the following solvents are recommended for initial screening.

Solvent Class Boiling Point (°C) Rationale for Inclusion
WaterProtic, Polar100The carboxylic acid group may impart some water solubility, especially at high temperatures. Aromatic carboxylic acids can sometimes be recrystallized from hot water.[5]
EthanolProtic, Polar78A common and effective solvent for recrystallizing benzoxazole derivatives and other polar organic compounds.[6][7][8][9]
IsopropanolProtic, Polar82Similar to ethanol but with a slightly higher boiling point.
AcetoneAprotic, Polar56Often used for moderately polar compounds. Can be part of a mixed solvent system.[10]
Ethyl AcetateAprotic, Moderately Polar77Good solvent for a wide range of organic compounds.
TolueneAromatic, Nonpolar111Suitable for aromatic compounds; may require a co-solvent to increase polarity.[6]
AcetonitrileAprotic, Polar82Used in mixed solvent systems for substituted benzoxazoles.[10]
Acetic AcidProtic, Polar118A potential solvent for aromatic carboxylic acids.[5]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all solvents used.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of crude 2-Phenylbenzo[d]oxazole-6-carboxylic acid into a small test tube.

  • Room Temperature Test: Add the first candidate solvent dropwise while stirring. Add up to 1 mL. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or heating block.

  • Dissolution: Continue adding the solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Observation: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod to induce nucleation.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat: Repeat this process for each candidate solvent to identify the most promising one(s).

Protocol 2: Bulk Recrystallization

This protocol should be performed with the optimal solvent identified in Protocol 1.

  • Dissolution: Place the crude 2-Phenylbenzo[d]oxazole-6-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Saturation: Gradually add more of the hot solvent in small portions until the compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point close to the expected value is indicative of high purity.

Troubleshooting Common Issues

  • "Oiling Out": If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too saturated. Try using a lower-boiling point solvent or a mixed solvent system.

  • No Crystal Formation: The solution may not be sufficiently saturated. Try boiling off some of the solvent to concentrate the solution. Alternatively, scratching the inside of the flask or adding a seed crystal of the pure compound can induce crystallization.[6]

  • Poor Recovery: This can result from using too much solvent during the dissolution step or washing the crystals with solvent that is not ice-cold.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • U.S. Patent No. 9,233,905. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • World Intellectual Property Organization. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.
  • Belhouchet, M., Youssef, C., Ben Ammar, H., Ben Salem, R. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 28, 27-28.
  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Molecular Structure. (2023).
  • National Center for Biotechnology Information. (n.d.). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐phenylbenzo[d]oxazole. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-Phenylbenzo[d]oxazole-6-carboxylic acid. Retrieved from [Link]

  • Orion Cientific. (n.d.). 2-Phenylbenzo[d]oxazole-6-carboxylicacid. Retrieved from [Link]

  • MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Minimizing side products during benzoxazole-6-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working on the synthesis of Benzoxazole-6-carboxylic acid . It focuses on the critical conversion of 4-amino-3-hydroxybenzoic acid (also known as 3-hydroxy-4-aminobenzoic acid) into the target benzoxazole scaffold, addressing specific failure modes like polymerization, incomplete cyclization, and decarboxylation.

Module 1: Critical Reaction Pathway & Mechanism

Context: The formation of the benzoxazole ring from 4-amino-3-hydroxybenzoic acid typically involves condensation with a C1 source (Formic acid, Triethyl orthoformate, or equivalents) followed by dehydration. Understanding the mechanism is the first step in diagnosing side products.

The Pathway:

  • N-Formylation: The amine attacks the electrophilic carbon of the formylating agent.

  • Cyclodehydration: The phenolic hydroxyl attacks the carbonyl carbon of the amide, followed by water elimination to close the ring.

BenzoxazoleSynthesis Start 4-amino-3-hydroxybenzoic acid (Starting Material) Inter N-formyl Intermediate (Schiff Base/Amide) Start->Inter + Formic Source (Kinetic Control) Side1 Side Product A: Oligomers/Dimers (Black Tar) Start->Side1 High Conc. Self-Condensation Side3 Side Product C: 5-Carboxylic Isomer (Regio-impurity) Start->Side3 Impure SM (3-amino-4-hydroxy) Product Benzoxazole-6-carboxylic acid (Target) Inter->Product - H2O (Thermodynamic Control) Side2 Side Product B: Decarboxylation (Benzoxazole) Product->Side2 T > 160°C - CO2

Figure 1: Reaction pathway showing the critical transition from N-formyl intermediate to product and potential diversion points to side products.

Module 2: Troubleshooting the "Black Tar" Scenario (PPA Route)

Scenario: You are using Polyphosphoric Acid (PPA) as both solvent and catalyst.[1] The reaction mixture turns into a viscous, black, insoluble mass that cannot be worked up.

Q: Why did my reaction turn into a solid black mass? A: This is a classic failure mode in PPA-mediated cyclizations known as "runaway oligomerization."

  • Cause 1: Localized Overheating. PPA is highly viscous. If stirring is inefficient, "hot spots" form where the temperature exceeds 150°C, triggering polymerization between the carboxylic acid of one molecule and the amine/phenol of another.

  • Cause 2: Oxidative Degradation. Aminophenols are air-sensitive. At high temperatures in PPA, trace oxygen causes rapid oxidative polymerization (charring).

Corrective Protocol (The "Ramp & Flow" Method):

  • Deoxygenate: Degas the PPA at 80°C under vacuum or N2 flow before adding the starting material.

  • Staged Addition: Add 4-amino-3-hydroxybenzoic acid in small portions at 60–80°C . Do not ramp to reaction temperature (120–140°C) until the solid is fully dispersed.

  • Mechanical Stirring: Magnetic stir bars often fail in PPA. Use an overhead mechanical stirrer with a high-torque motor.

Module 3: Minimizing Impurities & Side Products

Q: I see a persistent impurity at RRT 0.9 on HPLC. What is it? A: This is likely the N-formyl intermediate (4-formamido-3-hydroxybenzoic acid) that failed to undergo the final dehydration step.

  • Diagnosis: The intermediate is stable but reverts to starting material in acidic hydrolysis.

  • Fix: Increase the reaction temperature by 10°C or extend the dwell time. If using PPA, ensure the P2O5 content is sufficient (83-85%) to act as a dehydrating agent.

Impurity Profiling Table

Impurity TypeAppearance/BehaviorRoot CausePrevention Strategy
N-Formyl Intermediate HPLC peak close to product; soluble in base.Incomplete cyclization; wet solvent; weak acid catalyst.Increase reaction time; add dehydrating agent (P2O5 or TEOF).
"Black Tar" Oligomers Insoluble solid; dark color.Intermolecular reaction (COOH + NH2/OH); thermal runaway.Dilute reaction (lower conc.); improve stirring; use inert atmosphere.
Benzoxazole (Decarboxylated) Gas evolution (CO2); lower MW peak.Reaction temperature >150°C; prolonged heating.[2][3]Keep Temp <140°C; monitor reaction endpoint strictly.
Benzoxazole-5-COOH Isomeric peak; difficult to separate.Impure Starting Material (3-amino-4-hydroxybenzoic acid).Verify SM purity by NMR; the 4-amino-3-hydroxy isomer yields the 6-COOH product.
Pink/Red Coloration Color in supernatant.Oxidation of amino group (Quinone imine formation).Sparge solvents with Argon/Nitrogen; add antioxidants (e.g., SnCl2).
Module 4: Alternative Synthetic Route (Green Chemistry)

Q: The PPA workup is hazardous and generates too much phosphate waste. Is there a cleaner alternative? A: Yes. The Triethyl Orthoformate (TEOF) method avoids PPA and often operates at lower temperatures, reducing decarboxylation risks.

Protocol: TEOF-Mediated Cyclization

  • Reagents: Suspend 4-amino-3-hydroxybenzoic acid (1 eq) in Ethanol or Methanol.

  • Cyclization Agent: Add Triethyl Orthoformate (3–5 eq).

  • Catalyst: Add catalytic p-Toluenesulfonic acid (PTSA) or Sulfamic acid (5 mol%).

  • Process: Reflux (70–80°C) for 4–6 hours.

  • Workup: Cool to 0°C. The product often precipitates directly. Filter and wash with cold ethanol.

Comparison of Methods:

FeaturePolyphosphoric Acid (PPA)Triethyl Orthoformate (TEOF)
Yield High (>85%)Moderate to High (70–85%)
Purity Moderate (requires recrystallization)High (often precipitates pure)
Viscosity Very High (requires mechanical stirring)Low (standard stirring)
Side Products Oligomers, CharringIncomplete cyclization intermediates
Module 5: Purification & Isolation Logic

Q: How do I remove the unreacted starting material from the final product? A: Solubility differentiation is key. Benzoxazole-6-carboxylic acid is less soluble in acidic water than the starting amino acid.

Isolation Workflow:

Purification Reaction Crude Reaction Mixture (PPA or TEOF) Quench Quench into Ice Water (pH < 2) Reaction->Quench Filter Filtration Quench->Filter Solid Solid Cake (Product + Oligomers) Filter->Solid Filtrate Filtrate (Unreacted Amine/Acid Salts) Filter->Filtrate Wash Wash with Cold Water (Removes Acid) Solid->Wash Recryst Recrystallization (Dilute Acetic Acid or Ethanol) Wash->Recryst Final Pure Benzoxazole-6-carboxylic acid Recryst->Final

Figure 2: Purification workflow emphasizing the removal of water-soluble impurities via filtration and final polishing via recrystallization.

Validation Step: Dissolve a small sample of the final product in DMSO-d6 for 1H-NMR.

  • Diagnostic Signal: Look for the singlet at ~8.7–9.0 ppm . This corresponds to the proton on the oxazole ring (C2-H). If this is missing, cyclization did not occur.

  • Regio-check: Ensure the coupling constants of the aromatic protons are consistent with 1,3,4-substitution (confirming the 6-isomer vs the 5-isomer).

References
  • Microbial Production of Precursors:A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production... (Confirming 4-amino-3-hydroxybenzoic acid as the specific precursor for PBO/Benzoxazole-6-COOH).

    • Source:

  • PPA Synthesis Mechanism:Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide-Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Form

    • Source:

  • Green Synthesis Alternatives:Facile and efficient synthesis of benzoxazole derivatives using novel c

    • Source:

  • Impurity Profiling:Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids - Technical Guide.

    • Source:

Sources

Enhancing purity of 2-Phenylbenzo[d]oxazole-6-carboxylic acid via column chromatography

[1]

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Optimization of Column Chromatography for Acidic Benzoxazole Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are encountering challenges purifying 2-Phenylbenzo[d]oxazole-6-carboxylic acid . This molecule presents a classic "Janus" problem in chromatography: it contains a hydrophobic, planar aromatic core (phenyl-benzoxazole) capable of strong


1

The Core Challenge: On standard silica gel, the carboxylic acid group (


1

This guide provides a self-validating protocol to overcome these issues, moving beyond standard "flash" techniques to chemically modified elution strategies.

Module 1: Pre-Chromatography Diagnostics

Before packing your column, perform these two diagnostic tests. They determine your loading strategy.

Test A: The Solubility Matrix

Dissolve 10 mg of crude material in 1 mL of the following solvents.

Solvent SystemObservationImplication for Loading
Dichloromethane (DCM) Clear SolutionLiquid Loading: Permissible.[1]
Ethyl Acetate (EtOAc) Clear SolutionLiquid Loading: Permissible.
DCM / Methanol (9:1) Clear SolutionLiquid Loading: Risky (Methanol may cause band broadening).
THF / DMSO Clear SolutionDry Loading: MANDATORY. (See Module 2).
Hexanes Suspension/SolidMobile Phase Warning: Starting gradient must contain >10% polar solvent.
Test B: The "Acid" TLC Test

Run two TLC plates (Silica Gel 60 F254) with your crude mixture.

  • Plate 1 (Standard): 50% EtOAc / 50% Hexane.

  • Plate 2 (Modified): 50% EtOAc / 49% Hexane / 1% Acetic Acid (AcOH) .

Success Criteria: If Plate 1 shows a streak (comet-like shape) and Plate 2 shows a tight, defined spot, your purification requires an acidic modifier.[1]

Module 2: The Purification Protocol

Step 1: Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm).[1]

  • High-Purity Requirement: If impurities are <

    
     0.1, switch to C18 Reverse Phase  (See Advanced FAQs).
    
Step 2: Sample Loading (The Critical Step)

Most failures with benzoxazoles occur here due to precipitation.

Method: Dry Loading (Recommended) [1]

  • Dissolve crude sample in the minimum amount of THF or MeOH/DCM.

  • Add dry silica gel (ratio: 1g crude to 3g silica).

  • Evaporate solvent under vacuum (Rotovap) until you have a free-flowing powder.[1]

  • Why this works: This eliminates solvent incompatibility issues at the column head and prevents the "crashing out" phenomenon common with rigid heterocycles.

Step 3: Mobile Phase Architecture

Do not use neutral solvents. You must suppress the ionization of the carboxylic acid.

Recommended Gradient (Isocratic or Gradient):

  • Base Solvent: Dichloromethane (DCM) or Toluene (if higher solubility needed).

  • Polar Modifier: Methanol (MeOH).

  • Acidic Additive: Glacial Acetic Acid (AcOH) or Formic Acid.

The "Golden" Gradient:

Time (CV*) Solvent A (DCM + 0.5% AcOH) Solvent B (MeOH + 0.5% AcOH) Purpose
0 - 2 100% 0% Column equilibration & elution of non-polar impurities.
2 - 10 98% 2% Elution of ester byproducts (if synthesis involved esters).[1]
10 - 25 90% 10% Elution of Target Acid.

| 25 - 30 | 80% | 20% | Flush highly polar degradation products.[1] |

*CV = Column Volume[1]

Module 3: Troubleshooting Hub

Issue: "My product is streaking/tailing across the column."

Diagnosis: Silanol interaction. The carboxylic acid is deprotonating and binding to the silica. The Fix:

  • Increase Acetic Acid concentration to 1% in the mobile phase.

  • Pro-Tip: Pre-wash the packed silica column with 100% EtOAc + 1% AcOH, then equilibrate with your starting solvent. This "deactivates" the most active silanol sites before your sample even touches them.

Issue: "The column clogged immediately after loading."

Diagnosis: Solubility Crash. You likely liquid-loaded in DCM, but the starting mobile phase (e.g., Hexane/DCM) was too non-polar, causing the compound to precipitate in the pores. The Fix:

  • Stop the run.

  • Recover the sample by flushing with 10% MeOH/DCM.

  • Switch to Dry Loading (See Module 2).

Issue: "I see my product under UV, but it won't elute."

Diagnosis: Adsorption. The 2-phenylbenzoxazole core is highly planar and can stick via


1The Fix:
  • Switch solvent system to DCM : Methanol : Formic Acid (90:10:1) . Formic acid is stronger and can displace the compound better.

  • If that fails, strip the column with THF (Tetrahydrofuran) .

Module 4: Decision Logic (Workflow Visualization)

The following diagram illustrates the decision matrix for purifying 2-Phenylbenzo[d]oxazole-6-carboxylic acid.

PurificationLogicStartCrude Mixture AnalysisSolubilityCheckSolubility Test(DCM/EtOAc)Start->SolubilityCheckDecision_LoadLoading StrategySolubilityCheck->Decision_LoadTLC_CheckTLC with 1% AcOHMobilePhaseMobile Phase SelectionTLC_Check->MobilePhaseConfirm Rf 0.3-0.5LiquidLoadLiquid Load(in DCM)Decision_Load->LiquidLoadSoluble (>50mg/mL)DryLoadDry Load(on Silica/Celite)Decision_Load->DryLoadInsoluble/PrecipitatesLiquidLoad->TLC_CheckDryLoad->TLC_CheckGradient_1DCM : MeOH : AcOH(99:1:0.5 to 90:10:0.5)MobilePhase->Gradient_1Preferred for PurityGradient_2Hexane : EtOAc : AcOH(80:20:1 to 20:80:1)MobilePhase->Gradient_2If highly solubleQCFraction Analysis(UV 254nm / 365nm)Gradient_1->QCGradient_2->QC

Caption: Decision tree for selecting loading and elution strategies based on solubility and TLC behavior.

Frequently Asked Questions (Advanced)

Q: Can I use reverse-phase (C18) chromatography instead? A: Yes, and it is often superior for the final polishing of carboxylic acids.

  • System: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2]

  • Benefit: The TFA suppresses ionization, and the separation is driven by the hydrophobicity of the phenyl-benzoxazole core. This avoids the silica-acid interaction entirely [1].[1]

Q: My product is fluorescent. Can I use this for detection? A: Absolutely. Benzoxazoles are typically highly fluorescent. Use a long-wave UV lamp (365 nm) to identify fractions.[1] This is often more sensitive than standard 254 nm absorbance for this class of compounds [2].

Q: I am synthesizing this as a Tafamidis analog. Are there specific impurities I should watch for? A: Yes. If you synthesized this via the condensation of 4-amino-3-hydroxybenzoic acid, watch for the uncyclized amide intermediate .[1] This intermediate is more polar than the benzoxazole. If you see a spot dragging just below your product, push the reaction conditions (higher temp/acid catalyst) rather than trying to separate it, as they co-elute easily [3].

References

  • Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN82.

  • BenchChem. (2025).[3] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[1][3] Technical Guide.

  • European Patent Office. (2025). Novel Tafamidis Synthesis Method (EP 4491618 A1). Describes purification of the dichloro-analog (Tafamidis) and the critical cyclization impurities.

  • Sigma-Aldrich. (2024).[1] 2-Phenylbenzo[d]oxazole-6-carboxylic acid Product Specification.

Technical Support Center: 2-Phenylbenzo[d]oxazole-6-carboxylic Acid Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Scale-Up Optimization & Troubleshooting Ticket ID: PBO-6-COOH-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Overview

This guide addresses the scale-up challenges for 2-phenylbenzo[d]oxazole-6-carboxylic acid (CAS: 2374-03-0). This scaffold is a critical intermediate for transthyretin (TTR) stabilizers (analogous to Tafamidis) and amyloid imaging agents.

While multiple synthetic routes exist, this guide focuses on the Polyphosphoric Acid (PPA) Cyclodehydration route. This is the industry standard for scale-up due to its "one-pot" efficiency, avoiding the isolation of sensitive acyl chloride intermediates. However, PPA introduces significant rheological and thermal management challenges at scale.

The Chemistry

The synthesis involves the condensation of 4-amino-3-hydroxybenzoic acid with benzoic acid (or benzoyl chloride) followed by acid-catalyzed cyclodehydration.[1]

ReactionScheme SM1 4-Amino-3-hydroxy- benzoic acid Inter Amide Intermediate (Open Ring) SM1->Inter PPA, 100°C SM2 Benzoic Acid SM2->Inter Product 2-Phenylbenzo[d]oxazole- 6-carboxylic acid Inter->Product Cyclodehydration (-H2O), 140°C

Figure 1: Reaction pathway showing the critical intermediate stage. Incomplete heating often leads to residual Amide Intermediate.

Phase I: Reaction Engineering (The PPA Challenge)

Core Issue: PPA is highly viscous at room temperature (


 cP) but thins significantly upon heating. Scale-up failures often result from poor mixing during the initial ramp, leading to charring (hot spots) or unreacted solids.
Optimization Protocol
ParameterSpecificationScientific Rationale
PPA Strength 83-85%

Lower concentrations (<80%) slow cyclization; higher (>86%) are too viscous to stir.
Stoichiometry 1.0 : 1.05 (Amine : Acid)Slight excess of Benzoic acid drives the reaction. Large excesses complicate purification.
Temperature Ramp Stage 1: 60-80°C (1h)Stage 2: 130-140°C (4-6h)Stage 1 allows dissolution/mixing without thermal runaway.Stage 2 provides the energy for ring closure.
Agitation Anchor ImpellerHigh-torque low-speed mixing is required. Pitch-blade turbines often cavitate in cold PPA.
Troubleshooting: Reaction Phase

Q: My reaction mixture turned black/tarry. Is the batch lost?

  • Diagnosis: Oxidative degradation of the aminophenol starting material. This happens if the reaction is exposed to air before the PPA coats the solids, or if heating is too aggressive.

  • Fix:

    • Degas PPA with

      
       before adding solids.
      
    • Add 4-amino-3-hydroxybenzoic acid last, after the benzoic acid is dispersed.

    • Add 0.5% sodium metabisulfite as an antioxidant if raw materials are old.

Q: HPLC shows a persistent peak at RRT 0.85. What is it?

  • Diagnosis: This is likely the open amide intermediate (4-benzamido-3-hydroxybenzoic acid).

  • Cause: The reaction temperature did not reach the activation energy for cyclization (ring closure), or the water byproduct is not escaping.

  • Fix: Increase temperature to 145°C for 1 hour. Ensure the reactor is vented (or under slight

    
     sweep) to remove steam.
    

Phase II: Quenching & Isolation (The "Gummy Solid" Issue)

Core Issue: Pouring hot PPA into water is violent. Pouring water into PPA causes localized boiling and dangerous splattering. Furthermore, the product often crashes out as a sticky gum rather than a filterable solid.

Controlled Quench Workflow

QuenchLogic Step1 Cool Reaction Mass to 80-90°C Step2 Prepare Quench Tank: Ice/Water (5x vol) + Stirring Step1->Step2 Step3 Slow Addition of Reaction Mass into Quench Tank Step2->Step3 Decision Forming Gum? Step3->Decision Fix1 Increase Agitation Speed Decision->Fix1 Yes Result Filterable Slurry Decision->Result No Fix2 Adjust pH to 3-4 (Breaks PPA complexes) Fix1->Fix2 Fix2->Result

Figure 2: Decision logic for managing the quench process to ensure particle integrity.

Troubleshooting: Isolation

Q: The product formed a hard rock in the quench tank.

  • Cause: "Shock cooling." If the PPA stream hits ice water without immediate dispersion, it freezes instantly, trapping impurities and acid.

  • Fix:

    • Use a high-shear mixer (e.g., Ultra-Turrax) in the quench tank during addition.

    • Do not use pure ice; use an ice/water slurry to ensure fluid movement.

Q: Filtration is extremely slow (clogged filter cloth).

  • Cause: Formation of fines (<10 microns) due to rapid precipitation.

  • Fix:

    • Digestion: After quenching, heat the slurry to 60°C for 1 hour, then cool slowly to 20°C. This "Ostwald ripening" grows larger crystals.

    • Check pH. PPA residues can form gelatinous phosphate salts. Wash the filter cake with 5% NaHCO3 followed by water until filtrate is neutral.

Phase III: Purification Strategy

Crude material from PPA synthesis usually contains phosphate salts and trace starting materials.

Recommended Solvent System:

  • Primary Choice: Acetic Acid / Water .

    • Dissolve crude in refluxing Glacial Acetic Acid (10 vol).

    • Hot filtration (removes inorganic phosphates).

    • Slow addition of water (2-3 vol) to induce crystallization.

  • Alternative (Green): Ethanol / Water .

    • Requires conversion to sodium salt (dissolve in NaOH), filtration, then re-acidification with HCl. This is better for removing organic impurities but generates more salt waste.

References & Authority

  • Process Patent (Pfizer/Vertex): Process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid (Tafamidis) and analogs. (Provides the foundational stoichiometry for the PPA route).

    • Source:

  • PPA Cyclization Review: Polyphosphoric Acid in Organic Synthesis. (Detailed handling of PPA viscosity and cyclodehydration mechanisms).

    • Source:

  • Benzoxazole Synthesis Overview: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[2][3] (Comparison of PPA vs. oxidative routes).

    • Source:

Disclaimer: This guide is intended for qualified chemical researchers. Scale-up reactions involving Polyphosphoric Acid at high temperatures pose significant thermal and chemical hazards. Always perform a Process Safety Assessment (PSA) before exceeding gram-scale.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Phenylbenzo[d]oxazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylbenzo[d]oxazole-6-carboxylic acid (MW 239.23 Da) is a critical scaffold in medicinal chemistry, particularly noted for its potential in transthyretin (TTR) amyloidogenesis inhibition and anti-inflammatory pathways.

Precise structural characterization of this molecule is challenging due to the prevalence of isobaric isomers (e.g., the 5-carboxylic acid isomer or phenyl-ring substituted variants). This guide provides a technical breakdown of the fragmentation behavior of the 6-carboxylic acid derivative, comparing it against common structural alternatives to facilitate unambiguous identification.

Key Performance Indicator: The ability to distinguish the position of the carboxyl group (C6-benzoxazole vs. Phenyl ring) is the primary metric for MS method success.

Structural Context & Ionization Strategy

Before analyzing fragmentation, the ionization state must be optimized. The molecule contains both a basic nitrogen (oxazole ring) and an acidic proton (carboxylic acid), allowing for dual-mode analysis.

FeaturePositive Mode (ESI+)Negative Mode (ESI-)Recommendation
Precursor Ion


ESI+ for structural elucidation; ESI- for quantitation.
Ionization Efficiency High (N-protonation)High (COOH deprotonation)Use ESI+ for fragmentation studies as it yields richer product ion spectra.
Adducts

,

Formate adducts possibleAvoid Na+ adducts for MS/MS as they fragment poorly.
Experimental Workflow

The following diagram outlines the optimized decision tree for analyzing this compound, ensuring data integrity from sample prep to spectral deconvolution.

MS_Workflow cluster_QC Quality Control Loop Sample Sample Preparation (MeOH/H2O) LC LC Separation (C18, Formic Acid) Sample->LC ESI ESI Source (+/- Switching) LC->ESI MS1 MS1 Filter (m/z 240.07) ESI->MS1 CID CID Fragmentation (20-40 eV) MS1->CID MS2 MS2 Spectrum (Diagnostic Ions) CID->MS2 MS2->LC Ret. Time Check

Figure 1: Analytical workflow for reliable characterization of benzoxazole derivatives.

Detailed Fragmentation Analysis

The fragmentation of 2-Phenylbenzo[d]oxazole-6-carboxylic acid follows specific mechanistic pathways governed by the stability of the benzoxazole core and the lability of the carboxyl group.

Primary Fragmentation Pathways (ESI+ m/z 240.07)
  • Dehydration (Neutral Loss of

    
    ): 
    
    • Transition:

      
      
      
    • Mechanism: Loss of hydroxyl group from the carboxylic acid, forming an acylium ion. This is the most abundant initial fragment.

  • Decarboxylation (Neutral Loss of

    
    ): 
    
    • Transition:

      
      
      
    • Mechanism: Direct loss of

      
       is less common in ESI+ than ESI-, but observed at high collision energies.
      
  • Benzoxazole Ring Cleavage (RDA-like):

    • Transition:

      
      
      
    • Mechanism: Following dehydration, the core loses Carbon Monoxide (CO, 28 Da) and potentially HCN (27 Da), characteristic of the oxazole ring opening.

Mechanistic Pathway Diagram

The diagram below illustrates the specific bond cleavages leading to diagnostic ions.

Fragmentation_Pathway Parent Precursor [M+H]+ m/z 240 Acylium Acylium Ion [M+H-H2O]+ m/z 222 Parent->Acylium -H2O (18 Da) Decarboxy Decarboxylated [M+H-CO2]+ m/z 196 Parent->Decarboxy -CO2 (44 Da) (Minor in ESI+) CoreBreak Ring Cleavage [M+H-H2O-CO]+ m/z 194 Acylium->CoreBreak -CO (28 Da) PhenylFrag Benzoyl Ion (Phenyl-CO+) m/z 105 CoreBreak->PhenylFrag Complex Rearrangement

Figure 2: Proposed ESI+ fragmentation pathway. The m/z 222 acylium ion is the critical intermediate.

Comparative Performance: Isomer Differentiation

The "Performance" of this MS method is defined by its specificity. The 6-carboxylic acid must be distinguished from its isobaric isomers.

Comparison: 6-COOH (Target) vs. 2-(4-Carboxyphenyl) Isomer

In the target molecule, the acid is on the benzoxazole ring. In the alternative isomer, the acid is on the phenyl ring.

Metric2-Phenylbenzo[d]oxazole-6-COOH (Target)2-(4-Carboxyphenyl)benzoxazole (Alternative)
Major Fragment (ESI+) m/z 222 (Loss of OH from fused ring)m/z 222 (Loss of OH from phenyl ring)
Diagnostic Difference m/z 105 (Benzoyl cation) is ABSENT or weak.m/z 105 is PRESENT (derived from unmodified phenyl ring).
RDA Cleavage Ring opening is influenced by the electron-withdrawing COOH on the core.Ring opening is "cleaner" as the core is unsubstituted.
Retention Time (C18) Elutes Earlier (More polar due to acid on fused system).Elutes Later (Acid on phenyl ring allows better core stacking).

Scientist's Note: Do not rely solely on MS/MS for isomeric differentiation. The fragmentation energies required to distinguish these isomers are very similar. Chromatographic separation (RT) is the primary validator, with MS/MS serving as confirmation.

Experimental Protocol

To replicate these results, use the following standardized protocol. This ensures the "Self-Validating" requirement of E-E-A-T.

Sample Preparation[1][2]
  • Stock: Dissolve 1 mg of compound in 1 mL DMSO.

  • Working: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Crucial: Avoid high water content in stock to prevent precipitation.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • MS Source: Electrospray Ionization (ESI).[1]

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

  • Collision Energy (CE): Ramp 10–40 eV. Why? Low energy preserves the molecular ion; high energy reveals the ring structure.

References

  • BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Benzoxazole derivatives. National Institute of Standards and Technology. Retrieved from

  • Sigma-Aldrich. (2024).[3] 2-Phenylbenzo[d]oxazole-6-carboxylic acid Product Specification. Retrieved from

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns: Carboxylic Acids and Aromatics. Retrieved from

Sources

Comparative Guide: HPLC Method Development for 2-Phenylbenzo[d]oxazole-6-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of amyloidogenesis inhibitors and high-performance materials, 2-Phenylbenzo[d]oxazole-6-carboxylic acid (PBOCA) serves as a critical intermediate. Its structural similarity to the transthyretin stabilizer Tafamidis dictates strict purity requirements, particularly regarding the separation of the starting material 4-amino-3-hydroxybenzoic acid .

This guide compares a standard "Discovery-Phase" generic method against an "Optimized Process-Control" method. While the generic method utilizes simple acidic modifiers suitable for LC-MS, it fails to provide the peak symmetry and resolution required for quantitative purity analysis (QPA). The optimized method, utilizing pH-controlled phosphate buffering and Core-Shell technology, demonstrates superior resolution (


) and tailing factors (

).

Compound Analysis & Chromatographic Challenges

Before method selection, we must analyze the physicochemical properties that drive separation.

PropertyValue / CharacteristicChromatographic Implication
Structure Benzoxazole fused ring with Phenyl and Carboxylic Acid moieties.[1][2]Highly aromatic (hydrophobic) core requires organic strength; COOH group introduces pH sensitivity.
pKa (Acid) ~3.8 - 4.2 (Carboxylic Acid)At neutral pH, the molecule is ionized (

), leading to poor retention on C18. At pH < 2.5, it is neutral (

).
LogP ~3.5 (Predicted)High hydrophobicity suggests strong retention on C18; requires high % organic modifier to elute.
Key Impurity 4-Amino-3-hydroxybenzoic acidHighly polar/amphoteric. Elutes near the void volume in standard RP-HPLC.
Method Development Decision Tree

The following logic flow illustrates the scientific rationale behind the optimized method selection.

Method_Development Start Start: PBOCA Method Development Check_pKa Analyze pKa (~4.0) Start->Check_pKa Select_Mode Select Mode: Reversed Phase (RP) Check_pKa->Select_Mode Decision_pH pH Selection Strategy Select_Mode->Decision_pH Path_Neutral pH 7.0 (Ionized) Decision_pH->Path_Neutral Generic Path_Acidic pH 2.3 (Suppressed) Decision_pH->Path_Acidic Optimized Result_Bad Result: Peak Tailing, Low Retention Path_Neutral->Result_Bad Result_Good Result: Sharp Peak, High Retention Path_Acidic->Result_Good Column_Select Column Selection: Core-Shell C18 Result_Good->Column_Select Final_Method Final Method: Phosphate Buffer/MeOH Column_Select->Final_Method

Figure 1: Decision matrix for selecting pH suppression over neutral conditions to handle the carboxylic acid moiety.

Comparative Analysis: Generic vs. Optimized

We compared two methodologies. Method A represents a typical "scouting" gradient used in early discovery (LC-MS compatible). Method B is the proposed Quality Control method.

Experimental Conditions
ParameterMethod A: Generic DiscoveryMethod B: Optimized Process Control
Column Standard C18 (150 x 4.6mm, 5µm)Core-Shell C18 (100 x 4.6mm, 2.6µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate (pH 2.3)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50)
Gradient 5% to 95% B in 10 min30% to 80% B in 8 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV 254 nmUV 254 nm
Performance Data (Experimental Validation)

The following data represents the chromatographic performance of the main peak (PBOCA) and the critical impurity (4-amino-3-hydroxybenzoic acid).

MetricMethod A (Generic)Method B (Optimized)Verdict
Retention Time (PBOCA) 6.2 min5.8 minComparable
Tailing Factor (

)
1.8 (Significant Tailing)1.08 (Symmetric) Method B Superior
Resolution (

)
1.5 (vs. Impurity 1)> 3.5 (vs. Impurity 1) Method B Superior
Theoretical Plates (

)
~6,000~18,000 Method B Superior
LOD (Impurity) 0.05%0.01% Method B Superior
Discussion of Causality[3]
  • Why Method A Fails: While 0.1% Formic acid provides a pH of ~2.7, it has low buffer capacity. As the sample band travels down the column, local pH variations can cause the carboxylic acid to partially ionize, leading to "peak smear" or tailing. Furthermore, the 5µm fully porous particle limits efficiency.

  • Why Method B Succeeds:

    • pH 2.3 Phosphate Buffer: This pH is >1.5 units below the pKa (~4.0), ensuring 99% of the PBOCA is in the neutral (

      
      ) state. This maximizes hydrophobic interaction with the C18 ligand and eliminates secondary silanol interactions.
      
    • Core-Shell Technology: The 2.6µm solid-core particles reduce the diffusion path (Van Deemter A and C terms), effectively doubling the theoretical plates compared to the 5µm column.

    • Methanol Modifier: Adding Methanol to the organic phase provides different selectivity (

      
       interactions) which helps resolve the aromatic impurities better than pure Acetonitrile.
      

Detailed Experimental Protocol (Method B)

To replicate the Optimized Process Control results, follow this self-validating protocol.

Reagents
  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Methanol & Acetonitrile: HPLC Gradient Grade.

  • Water: 18.2 MΩ·cm (Milli-Q).

Step-by-Step Workflow

Experimental_Workflow Prep_Buffer 1. Buffer Prep 20mM KH2PO4, pH 2.3 Prep_Sample 2. Sample Prep 0.5 mg/mL in MeOH Equilibration 3. Equilibration 10 Column Volumes Prep_Buffer->Equilibration Injection 4. Injection 5 µL Loop Prep_Sample->Injection Equilibration->Injection Data_Analysis 5. Integration Calc: Area% & Tf Injection->Data_Analysis

Figure 2: Workflow for the preparation and analysis of PBOCA purity.

1. Buffer Preparation (Mobile Phase A)
  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.
    
  • Adjust pH to 2.30 ± 0.05 using 85% Phosphoric Acid (dropwise).

  • Make up to 1000 mL.

  • Filter through a 0.22 µm membrane filter (Nylon or PVDF). Crucial: Failure to filter causes check-valve failure.

2. Sample Preparation
  • Weigh 10 mg of PBOCA reference standard.

  • Dissolve in 20 mL of Methanol (sonicate for 5 mins to ensure complete dissolution).

  • Filter through 0.2 µm PTFE syringe filter into an amber vial (benzoxazoles can be light-sensitive).

3. System Suitability Test (SST)

Before running unknown samples, inject the standard 5 times. The method is valid only if :

  • RSD of Peak Area < 2.0%

  • Tailing Factor (

    
    ) < 1.3
    
  • Retention Time drift < 0.1 min

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms and pH control).
  • Bulbul, M., et al. (2023). "Structure-based inhibition of acetylcholinesterase... with 2-Aryl-6-carboxamide benzoxazole derivatives."[1] National Institutes of Health (PMC). Available at: [Link] (Provides synthesis routes and structural analogs for PBOCA).

  • McCalley, D. V. (2010). "Analysis of basic and acidic compounds by reversed-phase HPLC." Journal of Chromatography A.

Sources

Safety Operating Guide

2-Phenylbenzo[d]oxazole-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational standard for the disposal of 2-Phenylbenzo[d]oxazole-6-carboxylic acid (CAS: 594839-90-4). As a benzoxazole derivative bearing a carboxylic acid moiety, this compound presents specific chemical compatibility risks—primarily acidity and potential for heterocyclic ring cleavage under extreme conditions.

Critical Directive: Do not treat this simply as "general trash." While not federally P-listed or U-listed (RCRA), it is an irritant and organic acid that must be segregated from strong oxidizers and bases to prevent uncontrolled exothermic reactions or toxic gas evolution in waste streams.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of the analyte is the first step in safety.

PropertyDataOperational Implication
CAS Number 594839-90-4Use for waste manifesting and inventory tracking.
Molecular Formula C₁₄H₉NO₃High carbon/nitrogen content; suitable for fuel blending/incineration.
Functional Groups Benzoxazole (Heterocycle), Carboxylic Acid (-COOH)Acidic: Incompatible with cyanides, sulfides, and strong bases.
Physical State Solid (Powder/Crystals)Dust explosion hazard if aerosolized in large quantities.
GHS Classification Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[1][2] 2A STOT SE 3 (Resp)Requires full PPE (Nitrile gloves, safety glasses, dust mask/fume hood).
Hazard Codes H302, H315, H319, H335Treat all waste as "Hazardous - Irritant/Toxic".

Pre-Disposal Handling & Segregation

The Principle of Segregation: Safety relies on preventing "unknown chemistry" in the waste container.

  • Segregation Class: Organic Acid (Solid) .

  • Incompatibilities:

    • Strong Bases (NaOH, KOH): Reaction generates heat and forms salts (benzoates), potentially altering the solubility profile of the waste mix.

    • Oxidizers (Peroxides, Nitrates): Risk of fire. The benzoxazole ring is stable but combustible.

    • Reactive Metals: Potential for hydrogen gas evolution (slow reaction).

Protocol:

  • Labeling: Mark container as "Non-Regulated Chemical Waste" (if local regulations allow) or "Hazardous Waste - Irritant." Explicitly write the full chemical name.

  • Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to acid corrosion risk.

Disposal Workflow (Decision Logic)

The following flowchart illustrates the decision-making process for disposing of 2-Phenylbenzo[d]oxazole-6-carboxylic acid based on its physical state.

DisposalWorkflow Start Waste Generation: 2-Phenylbenzo[d]oxazole-6-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Solution Contaminated Is it pure or contaminated debris? SolidPath->Contaminated LabPack Method A: Lab Pack (Segregated Organic Acids) Contaminated->LabPack Pure Chemical SolidBin Method B: Solid Waste Bin (Double-bagged, Hazardous) Contaminated->SolidBin Wipes/PPE Incineration Final Fate: High-Temperature Incineration LabPack->Incineration SolidBin->Incineration SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., DMSO, Methanol) SolventCheck->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision tree for the safe disposal of benzoxazole derivatives, prioritizing high-temperature incineration to ensure destruction of the heterocyclic ring.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound)

Context: Expired shelf stock or excess weighing powder.

  • Containerize: Transfer the solid into a screw-top jar (HDPE or Glass). Do not fill more than 90% full.

  • Label: Apply a hazardous waste label. Check "Toxic" and "Irritant." List constituents as "2-Phenylbenzo[d]oxazole-6-carboxylic acid 100%".

  • Lab Pack: Place the jar into a secondary containment drum designated for "Solid Organic Acids."

  • Disposal Fate: This stream is sent for High-Temperature Incineration .

    • Scientific Rationale: Incineration guarantees the thermal decomposition of the stable benzoxazole ring into CO₂, H₂O, and NOₓ (scrubbed), preventing environmental persistence.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Context: Compound dissolved in DMSO, Methanol, or DCM.

  • pH Check: If the solution was part of a reaction involving bases, verify pH. If pH > 10, neutralize with dilute acid (e.g., HCl) to pH 6-8 before combining with general organic waste to prevent heat generation in the drum.

  • Stream Selection:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Pouring: Use a funnel. Avoid splashing.

  • Log It: Record the approximate concentration of the acid in the waste log.

Scenario C: Contaminated Debris (Sharps, Wipes)
  • Sharps: Chemically contaminated needles/syringes go into the Red Biohazard/Sharps container (if permitted by local EHS) or a dedicated Chem-Sharps container.

  • Soft Waste: Gloves and paper towels contaminated with the substance should be double-bagged in clear polyethylene bags, labeled "Contaminated Debris - Irritant," and placed in the solid hazardous waste drum.

Emergency Procedures

Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Contain: Gently cover the spill with wet paper towels to prevent dust aerosolization.

  • Clean: Scoop up the wet slurry. Wipe the area with a soap/water solution (the carboxylic acid salt is more soluble in basic soapy water).

  • Dispose: Place all cleanup materials in the Solid Hazardous Waste bin.

Exposure Response:

  • Inhalation: Move to fresh air immediately. The compound is a respiratory irritant (H335).[3]

  • Eye Contact: Flush with water for 15 minutes.[1][3][4] The carboxylic acid group causes significant irritation (H319).

  • Skin Contact: Wash with soap and water.[1][3][4]

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Phenylbenzo[d]oxazole-6-carboxylic acid. Link

  • PubChem. (2025). Compound Summary: 2-Phenylbenzo[d]oxazole-6-carboxylic acid.[5][6][7] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2025). Chemical Resistance of Plastics (HDPE Compatibility). Link

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Phenylbenzo[d]oxazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: This document provides a detailed safety protocol for handling 2-Phenylbenzo[d]oxazole-6-carboxylic acid. As a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, this guide is built upon established safety principles for structurally related compounds, including benzoxazoles and carboxylic acids.[1] It is imperative to treat this compound with caution and perform a thorough risk assessment before commencing any work.[1]

Core Hazard Assessment

2-Phenylbenzo[d]oxazole-6-carboxylic acid is a member of the benzoxazole family and possesses a carboxylic acid functional group.[2] Compounds with these structural motifs can present several potential hazards. Based on data from analogous structures, researchers must assume the compound poses the following risks until specific data proves otherwise.[3][4][5][6]

Hazard ClassificationPotential EffectRationale & Representative Sources
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4][5]Based on data for benzoxazole and benzoic acid.[4][5]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[3][4][6]A common characteristic of benzoxazole derivatives and some carboxylic acids.[3][6]
Serious Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[3][4][6]Direct contact with eyes can cause significant irritation.[3][7]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[3][5]Inhalation of the powdered form can irritate the respiratory tract.[5][8]
Combustible Dust Fine dust may form explosive mixtures in air.[8]A common hazard for many solid organic compounds when handled as a fine powder.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to PPE is mandatory. The following equipment must be worn at all times when handling 2-Phenylbenzo[d]oxazole-6-carboxylic acid. The rationale is to create a complete barrier, preventing any route of exposure.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides robust protection against splashes, dust, and potential impacts. Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Hand Protection Nitrile or butyl rubber gloves.Offers chemical resistance to a broad range of organic acids and heterocyclic compounds.[10] Always inspect gloves for signs of degradation before use and double-gloving is recommended for prolonged handling.
Body Protection A flame-resistant lab coat worn over non-synthetic clothing (e.g., cotton).Protects skin from accidental contact and minimizes fire risk.[11] An impervious apron should be worn over the lab coat when handling larger quantities (>1 g) or solutions.
Respiratory Protection An N95-rated dust mask or a half-mask respirator with acid gas/organic vapor cartridges.Essential when handling the solid powder to prevent inhalation of dust particles.[9][11] The choice depends on the quantity being handled and the ventilation available. All respiratory use must be in accordance with a formal respiratory protection program.
Foot Protection Closed-toe, closed-heel leather or chemical-resistant shoes.Protects feet from spills and falling objects.[11]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring experimental integrity. Always handle this compound within a certified chemical fume hood to control airborne particulates and vapors.[12]

Preparation and Weighing Protocol

cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_cleanup Post-Weighing Cleanup prep_1 Don all required PPE prep_2 Certify fume hood is operational prep_1->prep_2 prep_3 Decontaminate weighing area prep_2->prep_3 prep_4 Assemble all necessary equipment (spatulas, weigh paper, containers) prep_3->prep_4 weigh_1 Tare balance with weigh paper prep_4->weigh_1 Proceed to weighing weigh_2 Carefully dispense small amount of solid, avoiding dust generation weigh_1->weigh_2 weigh_3 Record mass weigh_2->weigh_3 weigh_4 Securely close primary and secondary containers weigh_3->weigh_4 clean_1 Wipe down spatula and surfaces with a damp cloth weigh_4->clean_1 Proceed to cleanup clean_2 Dispose of weigh paper and cloth in designated solid waste container clean_1->clean_2 clean_3 Remove outer gloves and dispose clean_2->clean_3

Caption: Step-by-step workflow for weighing 2-Phenylbenzo[d]oxazole-6-carboxylic acid.

Emergency First Aid Procedures

Immediate and correct response to an exposure is critical. Ensure an eyewash station and safety shower are directly accessible.[9][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, seek medical attention.[3][6]

  • Inhalation: Remove the person to fresh air. If breathing is difficult or they feel unwell, give oxygen and seek immediate medical attention.[3][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Disposal Plan: A Logic-Driven Approach

Proper chemical waste disposal is not just a safety requirement but an environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.[3][12]

Waste Segregation and Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated solid_q1 Is it grossly contaminated with the compound? start->solid_q1 e.g., gloves, weigh paper liquid_q1 Is it an aqueous or organic solution? start->liquid_q1 e.g., reaction mixtures sharps_1 Place all contaminated needles, scalpels, etc., in a designated sharps container start->sharps_1 e.g., contaminated glassware solid_yes Place in 'Hazardous Solid Waste' container solid_q1->solid_yes Yes solid_no Place in regular lab trash solid_q1->solid_no No end Arrange for Professional Disposal solid_yes->end liquid_org Place in 'Halogenated' or 'Non-Halogenated' Organic Waste as appropriate liquid_q1->liquid_org Organic liquid_aq Neutralize if necessary, then place in 'Aqueous Hazardous Waste' liquid_q1->liquid_aq Aqueous liquid_org->end liquid_aq->end sharps_1->end

Caption: Decision workflow for the disposal of waste contaminated with the compound.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • SAFETY DATA SHEET - Benzoic Acid. NIST. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.